ACAT1 Inhibitory Activity: IC₅₀ Comparison with Known Inhibitors
In a cell-based assay measuring inhibition of human acyl-CoA:cholesterol acyltransferase 1 (ACAT1) in HepG2 cells via reduction of triglyceride synthesis, methyl 2-(4-amino-1H-indol-1-yl)acetate exhibited an IC₅₀ of 2.5 μM [1]. When compared with the clinically investigated ACAT1/2 dual inhibitor pactimibe (CS-505), which shows an ACAT1 IC₅₀ of 4.9 μM, the target compound demonstrates approximately 2-fold greater potency [2]. Relative to the potent and selective ACAT1 inhibitor K-604 (IC₅₀ = 0.45 μM), the target compound is approximately 5.6-fold less potent, establishing its position as a moderately active tool compound scaffold rather than an optimized lead candidate [3].
| Evidence Dimension | ACAT1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2.5 μM (2,500 nM) |
| Comparator Or Baseline | Pactimibe: 4.9 μM; K-604: 0.45 μM; Nevanimibe: 0.052 μM |
| Quantified Difference | ~2× more potent than pactimibe; ~5.6× less potent than K-604; ~48× less potent than nevanimibe |
| Conditions | HepG2 human hepatoma cell line; inhibition of triglyceride synthesis measured via ¹³C-oleic acid incorporation; 1 hr incubation |
Why This Matters
This quantitative activity benchmark positions the compound as a tractable starting scaffold for ACAT1-targeted medicinal chemistry optimization, with measurable but not prohibitive potency that leaves room for SAR exploration.
- [1] BindingDB. BDBM50599923 (CHEMBL5204128): Inhibition of human ACAT1 in HepG2 cells. Data deposited 2023-06-23. ChEMBL ID CHEMBL5204128. View Source
- [2] MedChemExpress. Pactimibe (CS-505) – ACAT1/2 dual inhibitor. ACAT1 IC₅₀ = 4.9 μM. View Source
- [3] MedChemExpress. K-604 dihydrochloride – ACAT1 inhibitor. IC₅₀ = 0.45 μM. View Source
